

# **Evaluating the Selectivity Profile of Allosteric SHP2 Inhibitors: A Comparative Guide**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The protein tyrosine phosphatase Shp2 is a critical regulator of multiple signaling pathways, making it a compelling target for therapeutic intervention in various diseases, including cancer. The development of selective inhibitors is paramount to avoid off-target effects. This guide provides a comparative analysis of the selectivity profile of a well-characterized allosteric Shp2 inhibitor, TNO155, against other phosphatases, supported by experimental data and detailed protocols.

# **Selectivity Profile of TNO155**

TNO155 is a potent and selective allosteric inhibitor of Shp2 that has entered clinical trials.[1] [2][3] Its selectivity is a key attribute, ensuring that its therapeutic effects are primarily mediated through the inhibition of Shp2. The following table summarizes the inhibitory activity of TNO155 and another well-studied allosteric inhibitor, SHP099, against a panel of protein tyrosine phosphatases (PTPs).



| Phosphatase | TNO155 IC50<br>(μΜ) | SHP099 IC50<br>(μΜ) | Fold<br>Selectivity<br>(TNO155 vs.<br>Other PTPs) | Fold<br>Selectivity<br>(SHP099 vs.<br>Other PTPs) |
|-------------|---------------------|---------------------|---------------------------------------------------|---------------------------------------------------|
| Shp2        | 0.011               | 0.071               | -                                                 | -                                                 |
| Shp1        | >10                 | >10                 | >909                                              | >140                                              |
| PTP1B       | >10                 | >10                 | >909                                              | >140                                              |
| CD45        | Not Available       | >100                | Not Available                                     | >1408                                             |
| HePTP       | Not Available       | >100                | Not Available                                     | >1408                                             |
| DUSP22      | Not Available       | >100                | Not Available                                     | >1408                                             |

Data compiled from publicly available sources.[1][4] Note: A higher IC50 value indicates lower inhibitory activity. Fold selectivity is calculated as IC50 (Other PTP) / IC50 (Shp2).

The data clearly demonstrates the high selectivity of both TNO155 and SHP099 for Shp2 over other closely related phosphatases.[1] This high degree of selectivity is attributed to their allosteric mechanism of action, binding to a unique pocket present in Shp2 that is not conserved in other phosphatases.

# **Experimental Protocols**

The determination of an inhibitor's selectivity profile relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to evaluate phosphatase inhibitors.

# In Vitro Phosphatase Activity Assay (Fluorogenic)

This assay measures the enzymatic activity of a phosphatase by monitoring the dephosphorylation of a fluorogenic substrate.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of phosphatases.

Materials:



- Purified recombinant phosphatase enzymes (Shp2 and other phosphatases)
- Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate -DiFMUP)
- Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, 1 mM DTT)
- Test compound (e.g., TNO155) dissolved in DMSO
- 384-well black microplates
- Fluorescence microplate reader

#### Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
- Enzyme Preparation: Dilute the purified phosphatase enzymes to a working concentration in cold assay buffer.
- Assay Reaction: a. To the wells of a 384-well plate, add the diluted test compound or DMSO (vehicle control). b. Add the diluted enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding. c. Initiate the reaction by adding the DiFMUP substrate to each well.
- Data Acquisition: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[5]
- Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for
  each concentration of the inhibitor. b. Normalize the data to the vehicle control (100%
  activity) and a no-enzyme control (0% activity). c. Plot the normalized activity against the
  logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation
  to determine the IC50 value.





Click to download full resolution via product page

Caption: Workflow for an in vitro phosphatase inhibition assay.

# **Cellular Thermal Shift Assay (CETSA)**



CETSA is a powerful method to verify target engagement of a compound in a cellular environment. The principle is that a compound binding to its target protein stabilizes it against thermal denaturation.

Objective: To confirm that the test compound binds to Shp2 within intact cells.

#### Materials:

- Cultured cells expressing the target protein (e.g., HEK293T cells overexpressing Shp2)
- · Cell culture medium and reagents
- Test compound (e.g., TNO155) dissolved in DMSO
- Phosphate-buffered saline (PBS)
- · Lysis buffer with protease and phosphatase inhibitors
- PCR tubes or 96-well PCR plates
- Thermal cycler
- Centrifuge
- SDS-PAGE and Western blotting reagents and equipment
- Primary antibody against the target protein (e.g., anti-Shp2)
- HRP-conjugated secondary antibody

#### Procedure:

- Cell Treatment: Treat cultured cells with the test compound or DMSO (vehicle control) for a specific duration to allow for cell penetration and target binding.
- Heat Challenge: a. Harvest the cells and resuspend them in PBS. b. Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. c. Heat the samples to a range of temperatures for a short period (e.g., 3 minutes) using a thermal cycler.







- Cell Lysis and Fractionation: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
   b. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
- Protein Analysis: a. Collect the supernatant containing the soluble, non-denatured proteins.
   b. Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.
- Data Analysis: a. Quantify the band intensities from the Western blot. b. Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[6][7][8][9]





Click to download full resolution via product page

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

# **Shp2 Signaling Pathways**



Shp2 is a key signaling node that positively regulates the RAS/MAPK pathway and can negatively regulate the JAK/STAT pathway. Understanding these pathways is crucial for interpreting the cellular effects of Shp2 inhibitors.

## Shp2 in the RAS/MAPK Pathway

Shp2 is essential for the full activation of the RAS/MAPK pathway downstream of many receptor tyrosine kinases (RTKs).[10][11][12] Upon growth factor stimulation, Shp2 is recruited to phosphorylated adaptor proteins at the cell membrane. This recruitment relieves its autoinhibition and activates its phosphatase activity. Activated Shp2 dephosphorylates specific substrates, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. This pathway is a critical driver of cell proliferation, differentiation, and survival.





Click to download full resolution via product page

Caption: Shp2's positive regulatory role in the RAS/MAPK pathway.



### Shp2 in the JAK/STAT Pathway

In contrast to its role in the RAS/MAPK pathway, Shp2 can act as a negative regulator of the JAK/STAT signaling pathway.[13][14][15] This pathway is typically activated by cytokines. Upon cytokine binding to its receptor, Janus kinases (JAKs) are activated and phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression. Shp2 can dephosphorylate components of this pathway, such as JAKs and STATs, thereby attenuating the signal.[13][14] [16]



Click to download full resolution via product page



Caption: Shp2's negative regulatory role in the JAK/STAT pathway.

### Conclusion

The evaluation of a drug candidate's selectivity is a cornerstone of modern drug discovery. The data and protocols presented here for the allosteric Shp2 inhibitor TNO155 highlight its high degree of selectivity, a feature that is critical for its therapeutic potential. The provided experimental workflows offer a foundation for researchers to conduct their own comprehensive selectivity profiling of novel phosphatase inhibitors. A thorough understanding of an inhibitor's impact on key signaling pathways, such as the RAS/MAPK and JAK/STAT pathways, is essential for elucidating its mechanism of action and predicting its biological effects.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The Research Progress in SHP2 and the Inhibitors [bocsci.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sellerslab.org [sellerslab.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay CETSA Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]



- 11. Mitotic regulators and the SHP2-MAPK pathway promote IR endocytosis and feedback regulation of insulin signaling PMC [pmc.ncbi.nlm.nih.gov]
- 12. The protein tyrosine phosphatase, Shp2, is required for the complete activation of the RAS/MAPK pathway by brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Shp-2 Tyrosine Phosphatase Functions as a Negative Regulator of the Interferon-Stimulated Jak/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Shp-2 tyrosine phosphatase functions as a negative regulator of the interferon-stimulated Jak/STAT pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reactome | Dephosphorylation of STAT1 by SHP2 [reactome.org]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Evaluating the Selectivity Profile of Allosteric SHP2 Inhibitors: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623344#evaluating-the-selectivity-profile-of-shp2-in-33-against-other-phosphatases]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





Check Availability & Pricing